molecular formula C14H24N2OS B2984086 N-(3-cyanothiolan-3-yl)-3-ethylheptanamide CAS No. 1355618-97-1

N-(3-cyanothiolan-3-yl)-3-ethylheptanamide

Cat. No.: B2984086
CAS No.: 1355618-97-1
M. Wt: 268.42
InChI Key: DSQABOHMXPBZSQ-UHFFFAOYSA-N
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Description

N-(3-cyanothiolan-3-yl)-3-ethylheptanamide is an organic compound characterized by the presence of a thiolane ring, a cyano group, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiolan-3-yl)-3-ethylheptanamide typically involves the following steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable dithiol and an alkyl halide under basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.

    Amidation Reaction: The final step involves the formation of the amide bond through a reaction between the cyano-substituted thiolane and an appropriate amine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiolan-3-yl)-3-ethylheptanamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Amide derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Exploration of its pharmacological properties for the development of new therapeutic agents.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-cyanothiolan-3-yl)-3-ethylheptanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and amide functionality may play crucial roles in binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyanothiolan-3-yl)-4-ethyl-3-nitrobenzamide
  • N-(3-cyanothiolan-3-yl)-4-(1H-pyrrole-3-carbonyl)benzamide

Uniqueness

N-(3-cyanothiolan-3-yl)-3-ethylheptanamide is unique due to its specific combination of functional groups and structural features. Compared to similar compounds, it may exhibit distinct reactivity and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-3-ethylheptanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2OS/c1-3-5-6-12(4-2)9-13(17)16-14(10-15)7-8-18-11-14/h12H,3-9,11H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQABOHMXPBZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC(=O)NC1(CCSC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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